Azido-PEG8-t-butyl ester
Overview
Description
Azido-PEG8-t-butyl ester is a derivative of polyethylene glycol (PEG) that contains an azide group and a t-butyl ester group. This compound is widely used in various fields of research, including medical, environmental, and industrial research. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound for various applications .
Mechanism of Action
Target of Action
Azido-PEG8-t-butyl ester is a PEG derivative containing an azide group and a t-butyl ester . The primary targets of this compound are molecules containing Alkyne, BCN, or DBCO groups . These groups can react with the azide group of the compound via Click Chemistry .
Mode of Action
The azide group in this compound readily reacts with Alkyne, BCN, or DBCO groups to yield a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction that is characterized by its efficiency, specificity, and orthogonality .
Biochemical Pathways
The formation of a stable triazole linkage can potentially alter the structure and function of the target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG8-t-butyl ester is synthesized through a series of chemical reactions involving the introduction of an azide group and a t-butyl ester group to the PEG backbone. The synthesis typically involves the following steps:
Activation of PEG: The PEG backbone is activated using a suitable reagent, such as tosyl chloride, to introduce a leaving group.
Substitution Reaction: The activated PEG is then reacted with sodium azide to introduce the azide group.
Esterification: The azido-PEG is esterified with t-butyl alcohol in the presence of an acid catalyst to form the t-butyl ester group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using tosyl chloride or a similar reagent.
Azidation: The activated PEG is reacted with sodium azide in large reactors.
Esterification: The azido-PEG is esterified with t-butyl alcohol in the presence of an acid catalyst under controlled conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Azido-PEG8-t-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The azide group can react with alkynes, BCN, or DBCO via Click Chemistry to yield a stable triazole linkage
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions
Click Chemistry: Common reagents include alkynes, BCN, and DBCO. The reaction is typically carried out in the presence of a copper catalyst under mild conditions.
Deprotection: Acidic conditions, such as trifluoroacetic acid, are used to remove the t-butyl protecting group
Major Products Formed
Click Chemistry: The major product is a stable triazole linkage.
Deprotection: The major product is the free carboxyl group
Scientific Research Applications
Azido-PEG8-t-butyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a linker in Click Chemistry for the synthesis of complex molecules
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials
Comparison with Similar Compounds
Azido-PEG8-t-butyl ester can be compared with other similar compounds, such as:
Azido-PEG6-t-butyl ester: Similar structure but with a shorter PEG spacer, resulting in different solubility and reactivity properties.
Azido-Amido-PEG8-t-butyl ester: Contains an amido group in addition to the azide and t-butyl ester groups, offering additional functionalization options.
Hydroxy-PEG8-t-butyl ester: Contains a hydroxy group instead of an azide group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of an azide group and a t-butyl ester group, along with a hydrophilic PEG spacer. This combination allows for versatile applications in Click Chemistry, bioconjugation, and drug delivery, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N3O10/c1-23(2,3)36-22(27)4-6-28-8-10-30-12-14-32-16-18-34-20-21-35-19-17-33-15-13-31-11-9-29-7-5-25-26-24/h4-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNCLZBCQUTBAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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